5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyclohexylphenol with a suitable chloromethylating agent to form 4-cyclohexylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance binding affinity to certain targets, while the cyclohexyl group can influence the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-fluorophenyl)urea
Uniqueness
5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring with a cyclohexyl and phenoxy group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H19N3OS/c16-15-18-17-14(20-15)10-19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,18) |
InChI Key |
CJRRQOSSOBTZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(S3)N |
Origin of Product |
United States |
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